![molecular formula C8H8ClFO B3038262 3-Chloro-5-fluorophenethyl alcohol CAS No. 842123-84-6](/img/structure/B3038262.png)
3-Chloro-5-fluorophenethyl alcohol
Overview
Description
3-Chloro-5-fluorophenethyl alcohol, also known as 2-(3-Chloro-5-fluorophenyl)ethan-1-ol, is a chemical compound with the molecular formula C8H8ClFO and a molecular weight of 174.6 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluorophenethyl alcohol consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
Alcohols, including 3-Chloro-5-fluorophenethyl alcohol, are polar molecules due to the presence of an R–O–H bond. This polarity is reflected in their physical and chemical properties. Alcohols with low molar mass can engage in hydrogen bonding with water, which influences their solubility .Scientific Research Applications
Asymmetric Synthesis
3-Chloro-5-fluorophenethyl alcohol has been studied for its role in asymmetric synthesis. One example is the synthesis of (S)-3-chloro-1-phenyl-1-propanol, which is a chiral intermediate used in the production of antidepressant drugs. The yeast reductase YOL151W demonstrated high activity in the synthesis process, converting the substrate to the (S)-alcohol product with high enantiomeric excess (Choi et al., 2010).
Fluorescence Quenching Studies
The fluorescence quenching behavior of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in alcohols was analyzed. This study provided insights into the conformational changes of solutes under different conditions (Geethanjali et al., 2015).
Antimicrobial Activity
Compounds incorporating 3-Chloro-5-fluorophenethyl alcohol structures have shown promising antimicrobial activity. Derivatives of this compound were synthesized and evaluated for their effectiveness against various bacterial strains. Many of these compounds displayed significant antimicrobial potency (Mistry et al., 2016).
Antiviral Research
Research into 5-Chloro-5-fluoro-6-alkoxypyrimidines synthesized from 5-fluorouracil showed high antiviral activity against various viruses, including the RS virus and human flu viruses. This highlights the potential use of 3-Chloro-5-fluorophenethyl alcohol derivatives in developing antiviral agents (Chernikova et al., 2019).
Structural Studies
Studies on the structures of monofluoro- and monochlorophenols, including 3-fluorophenol and 3-chlorophenol, have been conducted. These studies focused on recrystallization from frozen solids and high-pressure applications, providing insights into the molecular structures and behaviors under varying conditions (Oswald et al., 2005).
Development of Fluorogenic Probes
The development of a new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD) involved a ketone-alcohol optical switch. This substrate, related to 3-Chloro-5-fluorophenethyl alcohol, exhibited high fluorescence and selectivity for 3alpha-HSD enzymes, making it a promising tool for molecular imaging of redox metabolism (Yee et al., 2004).
properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKUMBPQNUJMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303615 | |
Record name | 3-Chloro-5-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenethyl alcohol | |
CAS RN |
842123-84-6 | |
Record name | 3-Chloro-5-fluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842123-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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